2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid
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Overview
Description
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound that features an oxetane ring, which is a four-membered cyclic ether.
Preparation Methods
The synthesis of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors to form the oxetane ring. For instance, the intramolecular etherification of suitable alcohols can lead to the formation of oxetane derivatives . Additionally, the compound can be synthesized through the reaction of tert-butyl isocyanate with oxetane-2-carboxylic acid under controlled conditions. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The oxetane ring is known for its propensity to undergo ring-opening reactions, which can be catalyzed by acids or bases . Common reagents used in these reactions include strong acids like hydrochloric acid or bases like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the cleavage of the oxetane ring to form linear or branched products .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, oxetane derivatives are explored for their potential as bioactive molecules due to their unique physicochemical properties . They are also used as building blocks in the synthesis of more complex molecules. In materials science, oxetane-containing compounds are investigated for their potential use in polymer synthesis and as monomers for creating novel materials . Additionally, the compound’s stability and reactivity make it a valuable tool in various chemical research applications.
Mechanism of Action
The mechanism of action of 2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can affect various molecular pathways, depending on the specific context and application.
Comparison with Similar Compounds
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid can be compared with other oxetane derivatives, such as oxetane-2-carboxylic acid and its esters . These compounds share the oxetane ring structure but differ in their substituents, which can influence their reactivity and applications. The presence of the tert-butylcarbamoyl group in this compound provides unique steric and electronic properties that can enhance its stability and reactivity compared to other similar compounds .
Biological Activity
2-(Tert-butylcarbamoyl)oxetane-2-carboxylic acid is a compound characterized by its unique oxetane ring structure, which contributes to its distinct chemical reactivity and potential biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃NO₃
- Molecular Weight : Approximately 157.19 g/mol
- Functional Groups : The compound features a carboxylic acid group and a tert-butylcarbamoyl substituent, enhancing its reactivity and interaction with biological targets.
The oxetane ring provides unique reactivity patterns, particularly in ring-opening reactions, which can lead to the formation of various derivatives that may exhibit different biological activities.
Biological Activity Overview
Research indicates that compounds containing oxetane structures often exhibit diverse biological activities, including:
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Activity : The introduction of bioisosteres such as oxetanes can enhance drug-like properties, potentially improving interactions with cancer cell targets while reducing side effects associated with traditional carboxylic acids.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The following mechanisms have been proposed:
- Binding Affinity : The compound's carboxylic acid moiety can participate in acid-base interactions, while the oxetane structure allows for nucleophilic attack and subsequent functionalization.
- Metabolic Stability : Modifications to the compound's structure can enhance its metabolic stability and improve its pharmacokinetic profile, making it more effective in therapeutic applications.
Research Findings
Several studies have examined the biological activity of related compounds and analogs, providing insights into the potential efficacy of this compound:
Case Study: Anticancer Activity
A study on related oxetane derivatives indicated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells and A549 lung cancer cells. Such findings suggest that modifications to the oxetane structure could lead to enhanced anticancer activity .
Compound | IC50 (μM) MCF-7 Cells | IC50 (μM) A549 Cells |
---|---|---|
Compound A | 31 ± 5 (24 h) | 17 ± 2 (24 h) |
Compound B | 4.6 ± 0.6 (24 h) | 4.5 ± 0.5 (24 h) |
Compound C | 5 ± 2 (24 h) | 4.5 μM (24 h) |
This table illustrates comparative cytotoxicity data for various compounds related to the oxetane structure.
Properties
Molecular Formula |
C9H15NO4 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-(tert-butylcarbamoyl)oxetane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO4/c1-8(2,3)10-6(11)9(7(12)13)4-5-14-9/h4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChI Key |
SZTFSSHIBNTXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1(CCO1)C(=O)O |
Origin of Product |
United States |
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